4-Chloro-3-(4-chlorophenoxy)aniline
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Overview
Description
4-Chloro-3-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 4-position and a 4-chlorophenoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(4-chlorophenoxy)aniline can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorophenol with 3-chloroaniline in the presence of a base to form the desired product. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Chloro-3-(4-chlorophenoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antimalarial drugs.
Materials Science: The compound is utilized in the production of polymers and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-3-(4-chlorophenoxy)aniline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Dichloro-4-aminodiphenyl ether
- 3-Chloro-4-(4-methoxyphenoxy)aniline
- 4-(4-Chlorophenoxy)aniline
Uniqueness
4-Chloro-3-(4-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenoxy substitutions make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H9Cl2NO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-chloro-3-(4-chlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)14/h1-7H,15H2 |
InChI Key |
SHFQEACKNQDJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)N)Cl)Cl |
Origin of Product |
United States |
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